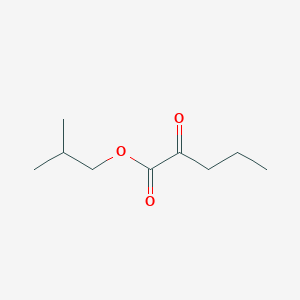

Iso-butyl 2-oxopentanoate

Description

Iso-butyl 2-oxopentanoate is an ester derivative of 2-oxopentanoic acid, characterized by an iso-butyl group (-CH2CH(CH2)2) esterified at the carboxylate position. The compound’s structure combines a branched alkyl chain with a ketone-functionalized pentanoate backbone, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-methylpropyl 2-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-4-5-8(10)9(11)12-6-7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

KBQDVIIUAOJFQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(=O)OCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares iso-butyl 2-oxopentanoate with structurally or functionally related esters, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Substituent Impact on Bioactivity

| Compound | Substituent | PPARγ Activity (EC50, Max %) | Cytotoxicity |

|---|---|---|---|

| Oxazole derivative (13d) | Iso-butyl | Weak agonist/antagonist | Not studied |

| Oxazole derivative (13e) | tert-Butyl | EC50 = 15 nM, Max 16.7% | Not studied |

| Boron analog (13) | None | N/A | No inhibition |

Functional Group Comparisons

A. Ketone vs. Carboxylic Acid Derivatives

- 2-Oxopentanoate (ester form): Esters like this compound may exhibit altered solubility and bioavailability compared to the free acid (2-oxopentanoic acid). For instance, 2-oxopentanoate (acid form) inhibits KATP channels (NPO reduced from 7.05 to 0.89), while esterification could modulate membrane permeability and efficacy .

- α-Ketoisocaproate (4-methyl-2-oxopentanoic acid): A structurally similar keto-acid with potent channel inhibition (NPO = 0.57), suggesting methyl branching enhances activity compared to linear chains .

B. Esters in Flavor and Fragrance Chemistry

Iso-butyl esters are common in volatile organic compounds (VOCs):

- Iso-butyl isobutyrate and iso-butyl butyrate contribute to fruity aromas in sourdough and hop extracts .

- This compound: The ketone group may introduce unique sensory properties, though its volatility and aroma profile require further study.

Table 2: Esters in Aroma Chemistry

| Compound | Source/Application | Key Characteristics |

|---|---|---|

| Iso-butyl isobutyrate | Hop extracts, fermentation | Fruity, sweet notes |

| This compound | Hypothetical/Research | Potential ketone-derived aroma |

Structural Analogues in Drug Design

- Bortezomib analogs : Replacement of boronic acid with ester groups (e.g., 11 , 12 ) reduces cytotoxicity, emphasizing the iso-butyl group’s role in target binding .

- Furoquinolone derivatives: Iso-butyl-substituted compounds (e.g., 6b) exhibit distinct NMR profiles and bioactivity, linked to the substituent’s electronic and steric effects .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Store in grounded, airtight containers away from ignition sources (e.g., sparks, open flames). Use explosion-proof equipment and conduct hazard operability (HAZOP) assessments. Monitor airborne concentrations via real-time sensors (e.g., PID detectors) to ensure levels remain below OSHA’s permissible exposure limit (PEL) of 100 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.